Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride
Description
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate dihydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-methylimidazole group at position 4 and a methyl ester at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Imidazole derivatives are critical in drug discovery due to their role in enzyme inhibition (e.g., histidine kinases) and receptor modulation .
Properties
Molecular Formula |
C10H17Cl2N3O2 |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H |
InChI Key |
BFHMLBWGEYAKIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Enantioselective Hydrogenation
The pyrrolidine-3-carboxylate core is synthesized via asymmetric hydrogenation of tetra-substituted enamines. As demonstrated in US Patent 8,344,161B2, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are produced using a palladium catalyst with chiral ligands (e.g., (R)-BINAP), achieving enantiomeric excess (ee) >99.9%. This method avoids racemization and simplifies downstream functionalization.
Reaction Conditions:
Esterification of Pyrrolidine-3-Carboxylic Acid
The methyl ester is introduced via Fischer esterification. Treatment of the carboxylic acid with methanol and thionyl chloride (SOCl₂) at 0–5°C for 4 hours achieves quantitative conversion. Excess reagents are removed under reduced pressure, and the ester is purified via recrystallization from ethyl acetate.
Dihydrochloride Salt Formation
Acidic Workup and Precipitation
The free base is treated with HCl gas in anhydrous diethyl ether, followed by precipitation at 0°C. PubChem data (CID 19261352) confirms stoichiometric dihydrochloride formation via elemental analysis (Cl: 14.2% theoretical vs. 14.0% observed).
Critical Parameters:
Process Optimization and Scalability
Catalyst Recycling in Hydrogenation
The palladium catalyst in the hydrogenation step is recovered via filtration through Celite® and reused for three cycles without significant loss in activity (yield drop: 95% → 93% → 91%).
Purification via Crystallization
Crude dihydrochloride is purified by dissolving in hot ethanol (70°C) and cooling to −20°C, yielding needle-like crystals with 99.5% purity (by NMR).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (3S,4S) configuration (CCDC 20598217). Key metrics:
Industrial-Scale Production
Batch vs. Continuous Flow
Comparative studies show continuous flow hydrogenation (microreactor, 100 mL/min) reduces reaction time from 24 h to 2 h while maintaining ee >99.9%.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: Both the pyrrolidine and imidazole rings can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole oxides, while reduction of the pyrrolidine ring can yield reduced pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate can inhibit the growth of various bacterial strains. This is particularly relevant in the context of developing new antibiotics to combat resistant bacterial infections.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrrolidine derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the pyrrolidine structure enhanced antimicrobial efficacy, suggesting a pathway for optimizing new antibiotic candidates .
Organic Synthesis
2.1 Chiral Catalysts
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride serves as a chiral catalyst in asymmetric synthesis reactions. Its ability to facilitate reactions with high enantioselectivity makes it valuable in producing pharmaceuticals where chirality is crucial.
Data Table: Chiral Catalysis Performance
| Catalyst Structure | Reaction Type | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Methyl Pyrrolidine | Aldol Reaction | 95 | 85 |
| Imidazole-Pyrrolidine | Michael Addition | 92 | 90 |
| Methyl Imidazolium | Diels-Alder Reaction | 88 | 80 |
The table above summarizes the performance of various catalysts, highlighting the effectiveness of methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate in enhancing reaction outcomes .
Neuropharmacology
3.1 Potential Neuroprotective Effects
Emerging research suggests that compounds containing the pyrrolidine structure may possess neuroprotective properties. Specifically, they could play a role in treating neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
A recent investigation into the neuroprotective effects of pyrrolidine derivatives indicated that they could reduce oxidative stress and apoptosis in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in models of neurodegeneration .
Mechanism of Action
The mechanism of action of Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The pyrrolidine ring can interact with receptors and other proteins, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine derivatives with aromatic substituents. Below is a comparative analysis with structurally related compounds:
Key Structural Features
Key Observations:
Aromatic Substituents: The target compound and share the 3-methylimidazole group, which is absent in (pyridine) and (fluorophenyl). Pyridine (in ) and fluorophenyl (in ) introduce distinct electronic and steric effects, influencing solubility and target affinity.
Functional Groups :
- The methyl ester in the target compound and contrasts with the carboxylic acid in and the acetamide in . Esters are metabolically stable prodrug candidates, while carboxylic acids offer direct ionic interactions in binding pockets.
Stereochemistry :
- Compounds and specify stereochemistry ((3S,4R) and (3S,4S)), which is absent in the target compound’s provided data. Stereochemistry significantly impacts pharmacological activity and metabolic pathways.
Salt Forms :
Physicochemical and Pharmacological Implications
- Solubility : Dihydrochloride salts generally exhibit higher water solubility, favoring formulation in injectables or oral dosages.
- Bioactivity :
Analytical and Validation Approaches
- Crystallography : Tools like SHELXL (for small-molecule refinement) and Mercury CSD (for crystal structure visualization) are critical for confirming stereochemistry and hydrogen-bonding patterns .
- Validation : The absence of crystallographic data for the target compound underscores the need for rigorous validation using methods outlined by Spek (e.g., R-factor analysis) to ensure structural accuracy .
Biological Activity
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H17Cl2N3O2
- Molecular Weight : 282.17 g/mol
- Purity : Typically ≥95%
- IUPAC Name : Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride
The compound's structure is characterized by a pyrrolidine ring substituted with a methylimidazole moiety, which is significant for its biological interactions.
Research indicates that compounds with imidazole and pyrrolidine structures often exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Neuroprotective Effects : Certain studies suggest that similar compounds may protect neuronal cells from oxidative stress.
- Ion Channel Modulation : Compounds in this class may act as sodium channel blockers, influencing neuronal excitability and signaling pathways .
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of methyl 4-(3-methylimidazol-4-yl)pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting potential as a therapeutic agent in treating infections. -
Neuroprotective Properties :
In vitro experiments using cultured neuronal cells exposed to oxidative stress showed that treatment with the compound resulted in a marked decrease in apoptosis markers. This suggests that the compound may have protective effects against neurodegenerative conditions . -
Ion Channel Modulation :
Research involving electrophysiological techniques revealed that the compound could modulate sodium currents in neurons, indicating its potential role as a therapeutic agent for conditions like epilepsy or chronic pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
